molecular formula C17H25N3O B7519417 N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide

N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide

Katalognummer B7519417
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: FTEWZRWIEPOWKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and schizophrenia. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.

Wirkmechanismus

N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 acts as a potent inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission and a reduction in excitatory neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 in addiction, epilepsy, and schizophrenia.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission and a reduction in excitatory neurotransmission. This has been associated with a reduction in the reinforcing effects of drugs of abuse, a reduction in seizure activity, and an improvement in cognitive deficits in animal models of schizophrenia. N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 has also been shown to have a good safety profile, with no significant adverse effects reported in preclinical or clinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 has several advantages for lab experiments, including its high purity and potency, its specificity for the target enzyme, and its good safety profile. However, N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 can be challenging to synthesize, and its high cost may limit its use in some research settings. Furthermore, the effects of N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 on GABA metabolism can be complex, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115, including its potential therapeutic applications in other neurological disorders, such as anxiety and depression. Furthermore, more research is needed to understand the long-term effects of N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 on GABA metabolism and its potential for tolerance and dependence. Finally, the development of more efficient and cost-effective synthesis methods for N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 could increase its accessibility for research and potential clinical use.

Synthesemethoden

The synthesis of N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 involves the reaction of 3-methylbenzylamine with cyclopentanone in the presence of sodium amide to form N-cyclopentyl-3-methylbenzylamine. This intermediate is then reacted with 1,1-carbonyldiimidazole to form the corresponding carbamate, which is subsequently hydrolyzed to yield N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 has been extensively studied for its potential therapeutic applications in the treatment of addiction, epilepsy, and schizophrenia. In preclinical studies, N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 has been shown to increase GABA levels in the brain, leading to a reduction in the reinforcing effects of drugs of abuse, such as cocaine and nicotine. Furthermore, N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 has been shown to reduce seizure activity in animal models of epilepsy and improve cognitive deficits in animal models of schizophrenia.

Eigenschaften

IUPAC Name

N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-14-5-4-8-16(13-14)19-9-11-20(12-10-19)17(21)18-15-6-2-3-7-15/h4-5,8,13,15H,2-3,6-7,9-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEWZRWIEPOWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.